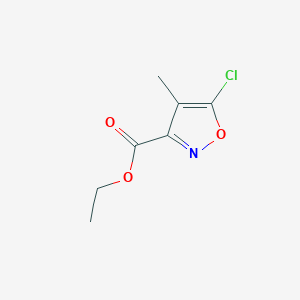

![molecular formula C7H13NO2 B1590673 1,4-Dioxa-7-azaspiro[4.5]decane CAS No. 40369-91-3](/img/structure/B1590673.png)

1,4-Dioxa-7-azaspiro[4.5]decane

Descripción general

Descripción

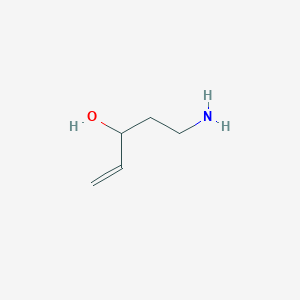

1,4-Dioxa-7-azaspiro[4.5]decane is a biochemical reagent . It is also known as 4-Piperidone ethylene acetal .

Synthesis Analysis

1,4-Dioxa-8-azaspiro[4.5]decane is used in the synthesis of 1,4-dioxa-8-azaspiro deca spirocyclotriphosphazenes . It is also used in the synthesis of new 1-Thia-4-azaspiro[4.5]decane derivatives .Molecular Structure Analysis

The molecular formula of this compound is C7H13NO2 . The InChI code is 1S/C7H13NO2/c1-2-7(6-8-3-1)9-4-5-10-7/h8H,1-6H2 .Physical And Chemical Properties Analysis

This compound has a molecular weight of 143.19 g/mol . It has a density of 1.1±0.1 g/cm3 . The boiling point is 226.8±25.0 °C at 760 mmHg . The flash point is 82.8±12.6 °C .Aplicaciones Científicas De Investigación

Mass Spectrometric Analysis

1,4-Dioxa-7-azaspiro[4.5]decane has been analyzed using mass spectrometry. A study by Solomons (1982) focused on its mass spectrum, particularly the formation of a prominent peak at m/e 87. This research contributed to understanding the fragmentation patterns of such compounds, which is crucial in analytical chemistry (Solomons, 1982).

Synthesis and Pharmacological Evaluation

Brubaker and Colley (1986) synthesized 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes and evaluated them for their potential as dopamine agonists. This research is significant in the context of developing new pharmacological agents (Brubaker & Colley, 1986).

Antibacterial Properties

Natarajan et al. (2021) synthesized compounds including 7,9-diphenyl-1,4-dioxa-8-azaspiro[4.5]decane and evaluated their antibacterial activity against various bacterial species. This highlights its potential application in developing antibacterial agents (Natarajan et al., 2021).

Nonlinear Optical Applications

Kagawa et al. (1994) studied 8-(4'-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (APDA) for its application in nonlinear optical devices. They demonstrated its potential in frequency doublers for laser diodes, indicating its significance in optical technologies (Kagawa et al., 1994).

Removal of Carcinogenic Dyes

Akceylan, Bahadir, and Yılmaz (2009) synthesized a calix[4]arene-based polymer using 1,4-dioxa-8-azaspiro[4.5]decane, which showed effective sorption of carcinogenic azo dyes. This finding is relevant for environmental applications, particularly in water purification (Akceylan, Bahadir, & Yılmaz, 2009).

Cancer Imaging

Xie et al. (2015) synthesized 1,4-Dioxa-8-azaspiro[4.5]decane derivatives as σ1 receptor ligands, which showed promise as tumor imaging agents in positron emission tomography (PET) studies. This research is significant for its potential application in cancer diagnosis (Xie et al., 2015).

Safety and Hazards

1,4-Dioxa-7-azaspiro[4.5]decane is classified as a combustible liquid. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .

Propiedades

IUPAC Name |

1,4-dioxa-9-azaspiro[4.5]decane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-2-7(6-8-3-1)9-4-5-10-7/h8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZWPOVPBHOSLFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CNC1)OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80496149 | |

| Record name | 1,4-Dioxa-7-azaspiro[4.5]decane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80496149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

40369-91-3 | |

| Record name | 1,4-Dioxa-7-azaspiro[4.5]decane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40369-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dioxa-7-azaspiro[4.5]decane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80496149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dioxa-7-azaspiro[4.5]decane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What structural modifications were explored in the research on 1,4-dioxa-7-azaspiro[4.5]decanes and how did these modifications impact their dopamine agonist activity?

A1: Researchers synthesized three 7-methyl-1,4-dioxa-7-azaspiro[4.5]decane derivatives, each with a different substituent at the 6-position: benzyl, 3-indolylmethyl, or 4-indolylmethyl []. While none of the compounds showed central nervous system activity, the 4-indolylmethyl analogue displayed potent peripheral dopamine agonist activity in the cat cardioaccelerator nerve assay []. This suggests that the position of the indole ring on the substituent significantly impacts the compound's dopamine agonist activity.

Q2: What were the key findings regarding the in vivo pharmacological activity of the synthesized 1,4-dioxa-7-azaspiro[4.5]decane derivatives?

A2: The research primarily focused on evaluating the compounds' potential as dopamine agonists. The 4-indolylmethyl derivative demonstrated significant peripheral dopamine agonist activity, showing an ID50 of 0.095 µmol/kg in the cat cardioaccelerator nerve assay. This activity is comparable to apomorphine, a known dopamine agonist, which had an ID50 of 0.0348 µmol/kg in the same assay []. Interestingly, none of the tested compounds exhibited central nervous system activity, suggesting a peripheral selectivity for their dopamine agonist effects [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

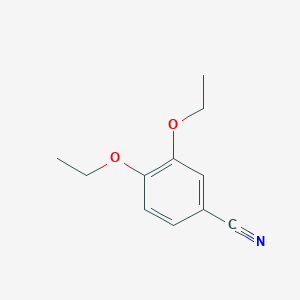

![4,5,6,7-Tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine](/img/structure/B1590593.png)

![(6R,7R)-7-amino-3-(6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1590605.png)

![6,7-Dihydro-5H-cyclopenta[b]pyridine 1-oxide](/img/structure/B1590606.png)

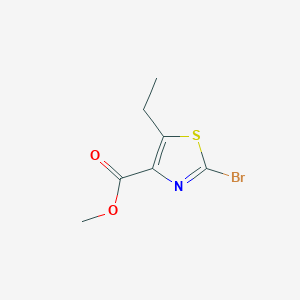

![2-chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B1590610.png)

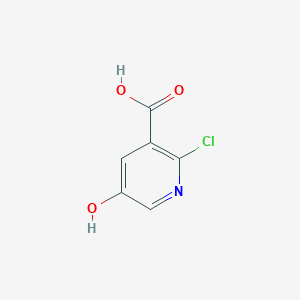

![6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B1590612.png)

![Dichloro[2-[(chloromethyl)phenyl]ethyl]methylsilane](/img/no-structure.png)